Phenacyltriphenylphosphonium bromide

Catalog No.
S1893241
CAS No.
6048-29-9
M.F
C26H22BrOP
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenacyltriphenylphosphonium bromide

CAS Number

6048-29-9

Product Name

Phenacyltriphenylphosphonium bromide

IUPAC Name

phenacyl(triphenyl)phosphanium;bromide

Molecular Formula

C26H22BrOP

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C26H22OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

AEHDSYHVTDJGDN-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Phenacyltriphenylphosphonium bromide is an organic compound with the molecular formula C26H22BrOPC_{26}H_{22}BrOP and a molecular weight of approximately 461.33 g/mol. It is classified as a phosphonium salt, characterized by a positively charged phosphorus atom bonded to three phenyl groups and a phenacyl group. This compound is notable for its versatility in organic synthesis, particularly in reactions involving carbon-carbon bond formation and as a catalyst in various chemical transformations .

As mentioned earlier, PTPBr acts as a Lewis acid catalyst in etherification reactions. The phosphonium center reversibly accepts a lone pair of electrons from the carbonyl oxygen, weakening the C-O bond and creating a more electrophilic carbon. This activated carbonyl group is then attacked by the nucleophilic alcohol, leading to ether bond formation. The regenerated PTPBr catalyst can then participate in another catalytic cycle.

PTPBr is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound [].

Catalyst for Etherification Reactions

PTPB acts as a catalyst for the formation of ethers from alcohols. Etherification reactions involve the reaction of an alcohol with another molecule containing a good leaving group, such as an alkyl halide or a tosylate, to form an ether linkage (C-O-C). PTPB facilitates this process by activating the alcohol molecule and promoting the nucleophilic attack on the leaving group [].

Studies have shown PTPB's effectiveness in various etherification reactions, including the Williamson ether synthesis and Mitsunobu reactions [, ].

Deprotection of Ethers

PTPB can also be used for the cleavage of certain ethers under specific conditions. This allows for the removal of a protecting group (a temporary functional group) that was introduced to protect a hydroxyl group during a synthesis. The deprotection mechanism often involves the formation of a relatively stable acylium ion intermediate [].

  • Reductive Michael Cyclizations: This compound acts as a reactant in reductive Michael additions, facilitating the formation of complex cyclic structures from α,β-unsaturated carbonyl compounds .
  • Wittig Reaction: It can also be employed in the Wittig reaction, where it serves as a phosphonium ylide precursor, enabling the synthesis of alkenes from aldehydes or ketones .
  • Olefination: The compound is involved in olefination processes, which are crucial for forming double bonds between carbon atoms, often utilized in synthesizing various organic compounds .

The biological activity of phenacyltriphenylphosphonium bromide has been explored in various contexts:

  • Antimicrobial Properties: Some studies suggest that phosphonium salts exhibit antimicrobial activity, although specific data on phenacyltriphenylphosphonium bromide is limited .
  • Cell Penetration: Phosphonium salts are known for their ability to penetrate cell membranes, which may facilitate drug delivery systems targeting specific cellular compartments .

Phenacyltriphenylphosphonium bromide can be synthesized through several methods:

  • Reaction of Triphenylphosphine with Phenacyl Bromide: The most common method involves reacting triphenylphosphine with phenacyl bromide in a suitable solvent, typically yielding the desired phosphonium salt efficiently.
  • Using Phosphorus Oxychloride: Another method includes the use of phosphorus oxychloride to react with phenacyl derivatives, followed by treatment with triphenylphosphine to form the bromide salt .

Phenacyltriphenylphosphonium bromide finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis for constructing complex molecules.
  • Pharmaceutical Development: Its ability to modify biological activity makes it useful in drug design and development processes.
  • Material Science: The compound can be utilized in developing new materials due to its unique chemical properties .

Studies on the interactions of phenacyltriphenylphosphonium bromide with biological systems indicate potential for:

  • Cellular Uptake Mechanisms: Research has focused on how this compound enters cells and its effects on cellular metabolism.
  • Synergistic Effects with Other Compounds: Investigations into combining this phosphonium salt with other agents have shown enhanced biological effects, particularly in antimicrobial applications .

Several compounds share structural or functional similarities with phenacyltriphenylphosphonium bromide. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
TriphenylphosphineThree phenyl groups attached to phosphorusCommonly used as a ligand and catalyst
Benzyltriphenylphosphonium chlorideBenzyl group instead of phenacylUsed in similar synthetic reactions
Methyltriphenylphosphonium iodideMethyl group attached instead of phenacylExhibits different solubility and reactivity patterns

Phenacyltriphenylphosphonium bromide is unique due to its specific combination of reactivity and biological activity, making it particularly useful in both synthetic organic chemistry and potential therapeutic applications .

The classical synthesis of phenacyltriphenylphosphonium bromide involves the direct nucleophilic substitution reaction between triphenylphosphine and 2-bromoacetophenone [1] [2]. This reaction proceeds through an SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile attacking the electrophilic carbon adjacent to the bromine atom in 2-bromoacetophenone [3] [4]. The reaction typically requires elevated temperatures and proceeds according to the general equation: triphenylphosphine + 2-bromoacetophenone → phenacyltriphenylphosphonium bromide [1] [5].

Reaction Mechanism and Kinetics

The nucleophilic substitution mechanism involves the formation of a pentacoordinated transition state where the phosphorus atom simultaneously forms a bond with the carbon atom while the bromide ion serves as the leaving group [3] [6]. The reaction rate is influenced by both temperature and solvent polarity, with higher temperatures and polar solvents generally favoring faster reaction rates [7] [8]. Studies have demonstrated that the reaction follows second-order kinetics, being first-order with respect to both triphenylphosphine and 2-bromoacetophenone [4] [9].

Optimal Reaction Conditions

Research has established that optimal reaction conditions for the classical synthesis involve heating the reactants at temperatures between 80-120°C for periods ranging from 10-24 hours [8] [10]. The choice of solvent significantly affects both reaction rate and yield, with polar aprotic solvents such as acetonitrile, dichloromethane, and toluene providing superior results compared to protic solvents [8] [10]. A recent optimization study using isopropanol as a bio-based solvent achieved yields of 76.1% at 135.7°C with a solvent-to-triphenylphosphine ratio of 46.2 mol/mol [11].

Yield Data and Reaction Parameters

SolventTemperature (°C)Time (hours)Yield (%)Reference
Dichloromethane2524Quantitative [12]
Acetonitrile80-12010-2085-95 [8]
Isopropanol135.7Variable76.1 [11]
Phenol1825-1293 [10]
Toluene1106-1270-85 [13]

The reaction typically achieves high yields when conducted under anhydrous conditions with equimolar amounts of reactants [8] [12]. The use of phenol as a solvent has shown particularly promising results, achieving 93% yield at relatively moderate temperatures of 182°C [10].

Mechanochemical Synthesis via Solvent-Free Ball-Milling Approaches

Mechanochemical synthesis represents a revolutionary approach to preparing phenacyltriphenylphosphonium bromide without the use of conventional solvents [14] [15]. This method employs high-energy ball-milling to induce chemical reactions between solid reactants through mechanical force and localized heating [14] [16]. The mechanochemical approach offers significant advantages in terms of environmental sustainability and reaction efficiency [17] [18].

Ball-Milling Methodology

The mechanochemical synthesis involves placing equimolar amounts of triphenylphosphine and 2-bromoacetophenone in a hardened-steel vial with steel balls, followed by milling for predetermined periods [14] [15]. The process typically utilizes a Spex-8000 mill or similar high-energy ball mill operating at frequencies that generate sufficient impact energy to drive the chemical transformation [14] [19]. Ball-milling for one hour has been found sufficient for complete reaction, as confirmed by solid-state phosphorus-31 nuclear magnetic resonance spectroscopy [14] [16].

Mechanistic Considerations

The mechanochemical transformation likely proceeds through the formation of low-melting eutectics between triphenylphosphine and the organic bromide during ball-milling [14]. Local formation of these eutectics occurs in areas where rapidly moving balls collide with the vial walls and with each other, creating momentary melt phases that facilitate the nucleophilic substitution reaction [14]. The temperature during mechanical processing remains below 70°C, as evidenced by differential thermal analysis and in situ high-temperature X-ray diffraction studies [16].

Reaction Monitoring and Product Characterization

Solid-state phosphorus-31 cross polarization magic angle spinning nuclear magnetic resonance spectroscopy serves as the primary analytical method for monitoring reaction progress [14] [16]. The complete transformation of triphenylphosphine (δ31P = 25 ppm) to phenacyltriphenylphosphonium bromide (δ31P = 23 ppm) can be directly observed [14]. X-ray powder diffraction patterns of mechanochemically prepared compounds show excellent agreement with those of commercial phosphonium salts, confirming product identity and purity [14] [15].

Comparative Efficiency Data

Milling Time (hours)Conversion (%)Product PurityYield after Crystallization (%)
0.575Moderate65
1.0100High90
2.0100High88
4.0100High85

The mechanochemical method achieves complete conversion within one hour of milling, with yields of 90% after hot water crystallization purification [14] [16]. This represents a significant improvement in reaction efficiency compared to traditional solution-phase methods that require extended heating periods [14] [18].

Purification Techniques and Yield Optimization Strategies

The purification of phenacyltriphenylphosphonium bromide requires careful consideration of its physical and chemical properties to achieve optimal purity and yield [20] [21]. The compound exhibits hygroscopic characteristics and moderate solubility in polar solvents, necessitating specific purification approaches [20] [22].

Crystallization-Based Purification Methods

Hot water crystallization represents the most effective purification technique for phenacyltriphenylphosphonium bromide [14] [21]. The crude product is dissolved in hot water and allowed to crystallize upon cooling, yielding analytically pure material with melting points of 265-268°C [14] [20]. The crystallization process benefits from controlled cooling rates, with slow cooling favoring the formation of larger, purer crystals [21] [23]. Rapid cooling should be avoided as it leads to precipitation rather than proper crystallization, resulting in lower purity products [21] [23].

Solvent Selection for Recrystallization

The choice of recrystallization solvent significantly impacts both yield and purity outcomes [21] [24]. Water serves as an excellent recrystallization solvent due to the compound's ionic nature and differential solubility at varying temperatures [14] [21]. Alternative solvents including hot ethanol and ethanol-water mixtures have also demonstrated effectiveness for recrystallization purposes [25] [24]. The compound shows very faint turbidity in methanol, making this solvent suitable for analytical applications but less optimal for large-scale purification [20] [5].

Washing and Drying Procedures

Following crystallization, the product requires thorough washing to remove residual impurities and mother liquor [26] [12]. Sequential washing with ethyl acetate and anhydrous diethyl ether effectively removes organic impurities and traces of unreacted starting materials [26]. The washed product is typically dried at 80°C for 24 hours under inert atmosphere to prevent oxidation and moisture uptake [26] [5]. Storage under inert gas conditions is recommended due to the compound's hygroscopic nature [20] [22].

Yield Optimization Strategies

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)
Hot Water Crystallization85-90>9785-90
Ethanol Recrystallization80-85>9575-80
Ethyl Acetate Washing90-95>9690-95
Combined Methods85-90>9880-85

Optimization studies have established that combining hot water crystallization with subsequent washing procedures achieves purities exceeding 97% while maintaining recovery yields above 80% [14] [20]. The mechanochemically prepared material typically requires less extensive purification compared to products from classical synthesis methods, contributing to overall process efficiency [14] [16].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6048-29-9

Dates

Modify: 2023-08-16

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